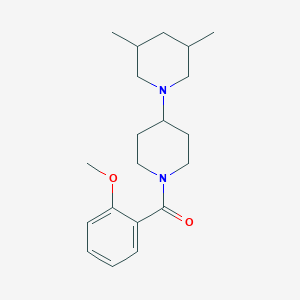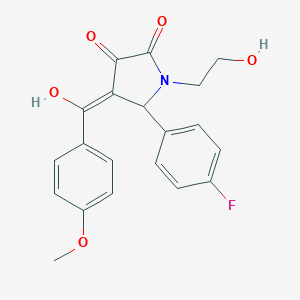
(3,5-Dimethyl-1,4'-bipiperidin-1'-yl)(2-methoxyphenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3’,5’-Dimethyl-1-(2-methoxybenzoyl)-4,1’-bipiperidine is a complex organic compound that features a bipiperidine structure with dimethyl and methoxybenzoyl substituents
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3’,5’-Dimethyl-1-(2-methoxybenzoyl)-4,1’-bipiperidine typically involves multi-step organic reactions. The process begins with the preparation of the bipiperidine core, followed by the introduction of the dimethyl groups and the methoxybenzoyl moiety. Common reagents used in these reactions include piperidine derivatives, methylating agents, and benzoyl chloride. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, automated systems, and stringent quality control measures are employed to produce the compound in bulk while maintaining consistency in quality.
化学反应分析
Types of Reactions
3’,5’-Dimethyl-1-(2-methoxybenzoyl)-4,1’-bipiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. These reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in anhydrous solvents.
Substitution: Substitution reactions may involve nucleophiles or electrophiles, depending on the desired product. Conditions vary widely but often include the use of catalysts and controlled temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can result in a wide range of derivatives with different functional groups.
科学研究应用
3’,5’-Dimethyl-1-(2-methoxybenzoyl)-4,1’-bipiperidine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: The compound may be used in the production of specialty chemicals, polymers, and other industrial products.
作用机制
The mechanism by which 3’,5’-Dimethyl-1-(2-methoxybenzoyl)-4,1’-bipiperidine exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to changes in cellular pathways and physiological responses. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
相似化合物的比较
Similar Compounds
N,N-diethyl-1-(3-methoxybenzoyl)-3,5-dimethyl-1H-pyrazole-4: This compound shares the methoxybenzoyl group but has a different core structure.
1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-4-(2: Another compound with a similar benzoyl group but different substituents and core structure.
Uniqueness
3’,5’-Dimethyl-1-(2-methoxybenzoyl)-4,1’-bipiperidine is unique due to its bipiperidine core, which imparts distinct chemical and physical properties
属性
分子式 |
C20H30N2O2 |
|---|---|
分子量 |
330.5 g/mol |
IUPAC 名称 |
[4-(3,5-dimethylpiperidin-1-yl)piperidin-1-yl]-(2-methoxyphenyl)methanone |
InChI |
InChI=1S/C20H30N2O2/c1-15-12-16(2)14-22(13-15)17-8-10-21(11-9-17)20(23)18-6-4-5-7-19(18)24-3/h4-7,15-17H,8-14H2,1-3H3 |
InChI 键 |
IHQWZVGNHFCNKW-UHFFFAOYSA-N |
SMILES |
CC1CC(CN(C1)C2CCN(CC2)C(=O)C3=CC=CC=C3OC)C |
规范 SMILES |
CC1CC(CN(C1)C2CCN(CC2)C(=O)C3=CC=CC=C3OC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(CYCLOPROPYLMETHYL)(PROPYL)AMINO]-N~1~-(3-METHOXYPHENYL)PROPANAMIDE](/img/structure/B247028.png)

![Ethyl 1-[3-(2,4-dimethoxyanilino)-3-oxopropyl]-4-piperidinecarboxylate](/img/structure/B247030.png)
![3-[benzyl(ethyl)amino]-N-(2,4-dimethoxyphenyl)propanamide](/img/structure/B247031.png)
![3-[butyl(methyl)amino]-N-(2,4-dimethoxyphenyl)propanamide](/img/structure/B247033.png)
![3-[benzyl(ethyl)amino]-N-(3,5-dimethoxyphenyl)propanamide](/img/structure/B247034.png)

![1-[1-(4-Chlorobenzyl)piperidin-4-yl]azepane](/img/structure/B247044.png)
![1-(2-Fluorophenyl)-4-[1-(pentan-3-yl)piperidin-4-yl]piperazine](/img/structure/B247045.png)
![1-[1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-piperidinyl]-4-(2-fluorophenyl)piperazine](/img/structure/B247046.png)
![3-({4-[4-(2-fluorophenyl)-1-piperazinyl]-1-piperidinyl}methyl)-1H-indole](/img/structure/B247048.png)
![1-(2-Fluorophenyl)-4-[1-(4-methylbenzyl)-4-piperidinyl]piperazine](/img/structure/B247049.png)
![1-(2-Fluorophenyl)-4-{1-[4-(methylsulfanyl)benzyl]-4-piperidinyl}piperazine](/img/structure/B247051.png)
![1-[1-(2-Ethoxybenzyl)-4-piperidinyl]-4-(2-fluorophenyl)piperazine](/img/structure/B247052.png)
